1H-Benzotriazole, 1-methyl-5-nitro-

Catalog No.
S707609
CAS No.
25877-34-3
M.F
C7H6N4O2
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole, 1-methyl-5-nitro-

CAS Number

25877-34-3

Product Name

1H-Benzotriazole, 1-methyl-5-nitro-

IUPAC Name

1-methyl-5-nitrobenzotriazole

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3

InChI Key

BQPFSSQRLBUMQC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1

The exact mass of the compound 1H-Benzotriazole, 1-methyl-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-5-nitro-1H-benzotriazole (CAS 25877-34-3) is a highly specialized, regiochemically locked heterocyclic intermediate used extensively in pharmaceutical synthesis and advanced materials [1]. By featuring a fixed methyl group at the N1 position and a highly activated nitro group at the C5 position, this compound serves as a direct, isomerically pure precursor to 1-methyl-5-aminobenzotriazole. In industrial procurement, selecting this pre-methylated scaffold bypasses the notoriously unselective alkylation of unsubstituted benzotriazoles, eliminating costly chromatographic separations and ensuring strict regiocontrol in the downstream synthesis of complex active pharmaceutical ingredients (APIs) and targeted agrochemicals.

Attempting to substitute 1-methyl-5-nitro-1H-benzotriazole with the cheaper, unmethylated 5-nitrobenzotriazole introduces severe process inefficiencies due to annular tautomerism [1]. In solution, 5-nitrobenzotriazole exists in a dynamic equilibrium between its 1H and 2H tautomers. When subjected to standard alkylation or functionalization conditions, this tautomerism results in a nearly equimolar mixture of 1-substituted and 2-substituted regioisomers. For pharmaceutical manufacturers, this lack of regiocontrol necessitates labor-intensive column chromatography to isolate the desired 1-isomer, drastically reducing overall yield, increasing solvent waste, and introducing unacceptable batch-to-batch variability in API production. Procuring the regiochemically locked 1-methyl-5-nitro isomer completely circumvents this synthetic bottleneck.

Elimination of Regioisomeric Waste in Precursor Synthesis

The primary procurement advantage of 1-methyl-5-nitro-1H-benzotriazole is its absolute isomeric purity compared to in-house methylation of the base scaffold. Literature demonstrates that direct methylation of 5-nitrobenzotriazole yields a problematic mixture of 1-methyl-5-nitrobenzotriazole and 2-methyl-5-nitrobenzotriazole [1]. By procuring the isolated 1-methyl compound, chemists achieve a 100% regiochemically pure starting material, whereas starting from the unmethylated precursor results in a >40% loss of mass to the undesired 2-methyl isomer and requires resource-intensive chromatographic separation.

Evidence DimensionYield of desired 1-methyl isomer without chromatography
Target Compound Data100% (pre-isolated, ready for reduction)
Comparator Or Baseline5-nitrobenzotriazole (yields ~50-60% of the 1-methyl isomer post-alkylation)
Quantified Difference>40% improvement in effective material utilization and elimination of chromatography
ConditionsStandard N-methylation conditions (e.g., dimethyl sulfate or methyl iodide in base)

Procuring the pure 1-methyl isomer saves significant time and solvent costs associated with separating closely eluting regioisomers in industrial scale-up.

Mild and High-Yield Reduction to Aminobenzotriazole

The electron-withdrawing nature of the 1-methylbenzotriazole core highly activates the 5-nitro group, allowing for exceptionally mild reduction conditions. Patent literature highlights that 1-methyl-5-nitro-1H-benzotriazole can be quantitatively reduced to 5-amino-1-methylbenzotriazole using stannous chloride (SnCl2) in concentrated HCl at 0°C, yielding a product pure enough to be used in subsequent coupling reactions without further purification [1]. In contrast, less activated nitroaromatics often require elevated temperatures (60-80°C) or high-pressure catalytic hydrogenation, which can complicate process safety and scale-up.

Evidence DimensionRequired reduction temperature and crude usability
Target Compound Data0°C (yields directly usable amine without purification)
Comparator Or BaselineStandard unactivated nitrobenzenes (typically require 60-80°C or pressurized H2)
Quantified Difference60-80°C reduction in processing temperature
ConditionsSnCl2 reduction in concentrated HCl

The ability to cleanly reduce the nitro group at 0°C enhances process safety and reduces energy consumption during the manufacturing of sensitive pharmaceutical intermediates.

Prevention of Annular Tautomerism in Downstream Coupling

Unsubstituted benzotriazoles are plagued by annular tautomerism, where the proton migrates between the N1 and N2 positions, separated by a low energy barrier of approximately 5 kJ/mol [1]. This tautomerism makes the unsubstituted 5-aminobenzotriazole an unpredictable nucleophile in complex cross-coupling reactions. By utilizing 1-methyl-5-nitro-1H-benzotriazole as the starting material, the N1 position is permanently blocked. Following reduction, the resulting 1-methyl-5-aminobenzotriazole exhibits 0% tautomerization, ensuring that subsequent electrophilic attacks or cross-couplings occur with absolute structural predictability.

Evidence DimensionTautomeric equilibrium and structural predictability
Target Compound Data0% tautomerization (locked in 1H configuration)
Comparator Or BaselineUnsubstituted 5-nitrobenzotriazole (dynamic 1H/2H equilibrium)
Quantified DifferenceComplete elimination of tautomer-induced side reactions
ConditionsSolution-phase cross-coupling or functionalization

Locking the molecular geometry is critical for meeting strict FDA/EMA purity standards in the synthesis of targeted therapeutics.

Synthesis of Hydrazonopyrazole Therapeutics

1-Methyl-5-nitro-1H-benzotriazole is an ideal starting material for the synthesis of complex kinase inhibitors and hydrazonopyrazole-based therapeutics [1]. Its ability to be cleanly reduced to 5-amino-1-methylbenzotriazole at 0°C allows it to be seamlessly integrated into multi-step API syntheses without introducing regioisomeric impurities that would otherwise complicate final drug formulation.

Development of Regiopure Agrochemicals

In the agrochemical sector, the precise spatial arrangement of functional groups dictates receptor binding efficacy. The regiochemically locked nature of the 1-methyl-1H-benzotriazole core ensures that downstream modifications occur predictably, making this compound a superior building block for novel pesticides and herbicides compared to tautomerizing unsubstituted benzotriazoles [1].

Advanced Photochemical and Dye Intermediates

Benzotriazole derivatives are widely used as UV stabilizers and photographic dyes. The fixed 1-methyl group and the strongly activated 5-nitro group provide specific electronic properties that are highly reproducible batch-to-batch, a critical requirement for high-performance optical materials where isomeric mixtures would cause unacceptable optical blurring [1].

XLogP3

1

Other CAS

25877-34-3

Wikipedia

1-Methyl-5-nitro-1H-benzotriazole

Dates

Last modified: 08-15-2023

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